molecular formula C5H13NO B12732578 2-(Methylamino)-1-butanol, (R)- CAS No. 40916-72-1

2-(Methylamino)-1-butanol, (R)-

Cat. No.: B12732578
CAS No.: 40916-72-1
M. Wt: 103.16 g/mol
InChI Key: HSHIHFMFJLIQDN-RXMQYKEDSA-N
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Description

2-(Methylamino)-1-butanol, ®- is a chiral amine alcohol compound with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-butanol, ®- can be achieved through several methods. One common approach involves the reductive amination of 2-butanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In industrial settings, the production of 2-(Methylamino)-1-butanol, ®- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-butanol, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an organic solvent.

Major Products Formed

    Oxidation: 2-Butanone or 2-butanal.

    Reduction: 2-(Methylamino)butane.

    Substitution: 2-(Methylamino)-1-chlorobutane or 2-(Methylamino)-1-bromobutane.

Scientific Research Applications

2-(Methylamino)-1-butanol, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-butanol, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-propanol
  • 2-(Methylamino)-1-phenylpropanol
  • 2-(Methylamino)-1-pentanol

Uniqueness

2-(Methylamino)-1-butanol, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its stereoisomers. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

40916-72-1

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-2-(methylamino)butan-1-ol

InChI

InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

HSHIHFMFJLIQDN-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](CO)NC

Canonical SMILES

CCC(CO)NC

Origin of Product

United States

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